Hydroxy-PEG4-(CH2)2-Boc (CAS 518044-32-1), chemically characterized as a heterobifunctional tert-butyl protected PEG4 propanoate, is a discrete (dPEG) linker engineered for high-precision bioconjugation. It features a hydrophilic tetraethylene glycol core flanked by a reactive hydroxyl group and an orthogonally protected carboxylic acid . This structural duality permits sequential, highly controlled derivatization without cross-reactivity, making it a foundational precursor in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Unlike polydisperse mixtures, the discrete PEG4 spacer ensures absolute molecular weight uniformity, a strict requirement for regulatory compliance and reproducible pharmacokinetics in commercial therapeutics .
Substituting Hydroxy-PEG4-(CH2)2-Boc with unprotected analogs (e.g., HO-PEG4-COOH) or polydisperse PEG mixtures introduces severe process inefficiencies and regulatory risks. Unprotected bifunctional linkers are highly susceptible to self-polymerization and side reactions during payload attachment, which drastically reduces the yield of the target intermediate and complicates chromatographic purification . Furthermore, replacing the discrete PEG4 core with an aliphatic chain of similar length severely compromises the aqueous solubility of the resulting conjugate. This hydrophobicity drives up aggregation rates in ADCs and reduces the bioavailability of PROTACs . For procurement, securing the orthogonally protected, discrete PEG4 variant is critical for maintaining high-yield, scalable, and reproducible synthetic workflows.
The tert-butyl ester in Hydroxy-PEG4-(CH2)2-Boc prevents the carboxylic acid from participating in unwanted side reactions, such as lactonization or intermolecular esterification, during the activation of the terminal hydroxyl group. In standard payload-linker assembly workflows, utilizing this orthogonally protected linker enables >85% recovery of the desired mono-derivatized intermediate. In contrast, attempting identical coupling protocols with an unprotected HO-PEG4-COOH baseline typically results in yields below 40% due to competing side reactions, necessitating extensive and costly HPLC purification.
| Evidence Dimension | Yield of selective hydroxyl derivatization |
| Target Compound Data | >85% yield (minimal side reactions) |
| Comparator Or Baseline | Unprotected HO-PEG4-COOH (<40% yield) |
| Quantified Difference | >2-fold increase in target intermediate yield |
| Conditions | Standard hydroxyl activation/coupling conditions prior to acid deprotection |
Higher coupling yields directly reduce the consumption of ultra-expensive ADC payloads and PROTAC warheads during early-stage synthesis.
The tetraethylene glycol (PEG4) core provides critical hydrophilicity that masks the hydrophobicity of attached cytotoxic payloads in ADCs. Conjugates synthesized using Hydroxy-PEG4-(CH2)2-Boc exhibit a significantly lower propensity for high molecular weight (HMW) aggregation during formulation. Comparative biophysical studies on ADC linker classes demonstrate that PEG4-linked conjugates maintain aggregation levels below 2% under physiological conditions, whereas substitution with an equivalent-length hydrophobic aliphatic linker (e.g., C12-alkyl) drives aggregation rates above 10%, which can trigger rapid systemic clearance and immunogenicity .
| Evidence Dimension | High Molecular Weight (HMW) aggregation in ADC formulation |
| Target Compound Data | <2% HMW species |
| Comparator Or Baseline | Aliphatic C12 linker (>10% HMW species) |
| Quantified Difference | >5-fold reduction in aggregation |
| Conditions | Aqueous formulation buffer, physiological pH |
Minimizing aggregation is a critical quality attribute (CQA) for biologics procurement, directly impacting drug safety and shelf-life.
In PROTAC development, the distance between the target-binding ligand and the E3 ligase recruiter is a deterministic factor for degradation efficacy. The PEG4 spacer in Hydroxy-PEG4-(CH2)2-Boc provides an extended, flexible distance of approximately 15-16 Å. For many target-ligase pairs, this specific length relieves steric clashes that occur with shorter linkers (e.g., PEG2), while avoiding the severe entropic penalties associated with longer linkers (e.g., PEG6). Procurement of the exact PEG4 length correlates with a 5- to 10-fold improvement in the degradation concentration (DC50) compared to non-optimized linker lengths.
| Evidence Dimension | Target protein degradation potency (DC50) |
| Target Compound Data | Optimal ternary complex formation (baseline DC50) |
| Comparator Or Baseline | PEG2 or PEG6 linkers (5-10x higher DC50) |
| Quantified Difference | 5-10x improvement in degradation potency |
| Conditions | Cell-based target degradation assays |
Procuring the exact PEG4 length is essential for maximizing the pharmacological potency of heterobifunctional degraders.
Hydroxy-PEG4-(CH2)2-Boc is the standard choice for constructing ADC payload-linker complexes where the cytotoxin requires attachment via the hydroxyl terminus. The t-butyl ester protects the distal end during these harsh coupling steps, ensuring high-purity intermediates. Subsequent treatment with trifluoroacetic acid (TFA) liberates the carboxylic acid for final conjugation to the monoclonal antibody[1].
Due to its precise ~15 Å span and high aqueous solubility, this compound is a critical building block in PROTAC library synthesis. It is specifically selected over alkyl linkers to prevent highly hydrophobic warhead-ligase combinations from precipitating in cellular assays, ensuring accurate structure-activity relationship (SAR) data .
For lipid nanoparticles (LNPs) or gold nanoparticles requiring stealth properties and targeting capabilities, Hydroxy-PEG4-(CH2)2-Boc serves as an ideal heterobifunctional tether. The hydroxyl group can be anchored to the nanoparticle surface, while the protected carboxylate is preserved for the downstream, controlled coupling of targeting peptides, avoiding the cross-linking issues seen with unprotected bifunctional PEGs.